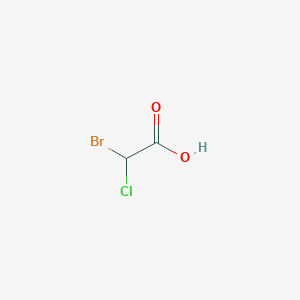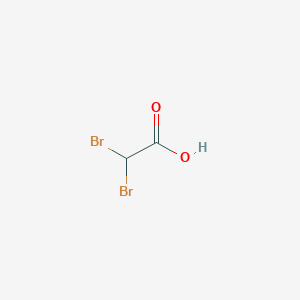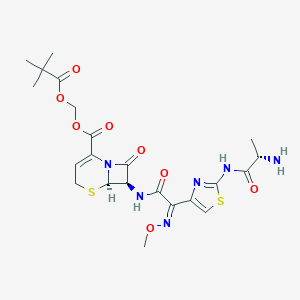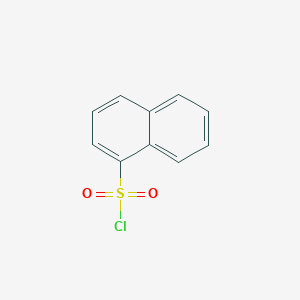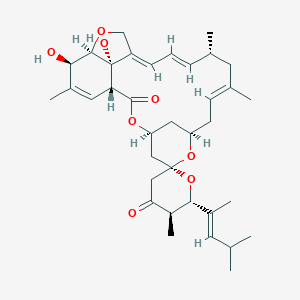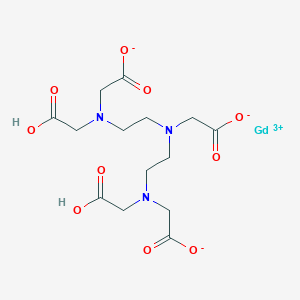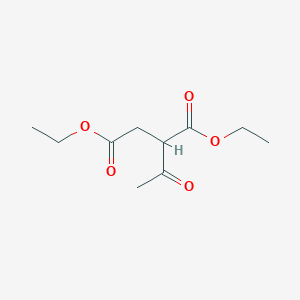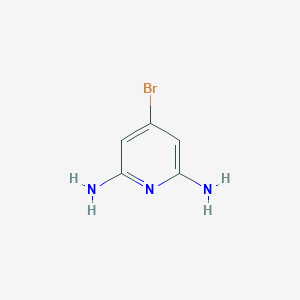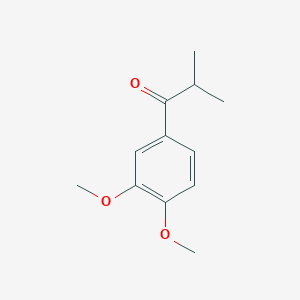
3-Hydroxysuberic acid
説明
3-Hydroxysuberic acid, also known as 3-hydroxysuberate or 3-hydroxyoctanedioate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . It is a metabolite derived from the ω-oxidation of 3-hydroxy fatty acids and the subsequent beta-oxidation of longer-chain 3-hydroxy dicarboxylic acids . It has been found increased in ketoaciduria .
Molecular Structure Analysis
The molecular formula of 3-Hydroxysuberic acid is C8H14O5 . Its average mass is 190.194 Da and its monoisotopic mass is 190.084122 Da .Physical And Chemical Properties Analysis
3-Hydroxysuberic acid has a molecular formula of C8H14O5 . Its average mass is 190.194 Da and its monoisotopic mass is 190.084122 Da .科学的研究の応用
Biological Production and Microbial Engineering
3-Hydroxypropionic acid (3-HP), a variant of 3-Hydroxysuberic acid, is a valuable platform chemical that can be produced biologically from glucose or glycerol. Microbial 3-HP production and its constraints are well-documented, with possible solutions and future prospects discussed extensively in the literature. For instance, Kumar, Ashok, and Park (2013) highlight the current status of microbial 3-HP production and the constraints faced in this process. Similarly, Jiang, Meng, and Xian (2009) discuss biosynthetic pathways for 3-HP production, emphasizing the necessity of engineering microbes to optimize this production pathway. These studies are crucial for understanding the biological synthesis of 3-Hydroxysuberic acid and related compounds (Kumar, Ashok, & Park, 2013) (Jiang, Meng, & Xian, 2009).
Industrial and Polymer Applications
The potential industrial applications of 3-HP, including its use as a precursor in the production of various chemicals and in bioplastic production, are significant. Jers et al. (2019) discuss how 3-HP can be used as a precursor in industrial production of chemicals such as acrylic acid and its derivatives, and in its polymerized form for bioplastic production. The advancement in metabolic engineering and synthetic biology has led to more efficient methods for bio-production of 3-HP, making it a promising candidate for sustainable industrial applications (Jers et al., 2019).
Metabolic Pathways and Engineering
Understanding and optimizing metabolic pathways are key to enhancing the production of 3-HP. Vidra and Németh (2017) provide an overview of naturally producing microorganisms and synthetic biochemical pathways. This research is pivotal for developing efficient processes for commercial production of 3-HP using genetically engineered microorganisms (Vidra & Németh, 2017).
Gene Expression Control
The control of gene expression in response to 3-HP has been explored in studies like Hanko, Minton, and Malys (2017). They identified and characterized 3-HP-inducible promoters and corresponding transcriptional regulators, which have implications for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).
Sustainable and Eco-Friendly Production
The push for sustainable and environmentally friendly production methods for 3-HP is evident in the research. Li et al. (2016) and others have focused on optimizing the metabolic flux for high-yield production of 3-HP, a move towards more sustainable and economically viable production methods (Li, Wang, Ge, & Tian, 2016).
特性
IUPAC Name |
3-hydroxyoctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZZFJXSNJKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624863 | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxysuberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxysuberic acid | |
CAS RN |
73141-47-6 | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxysuberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



